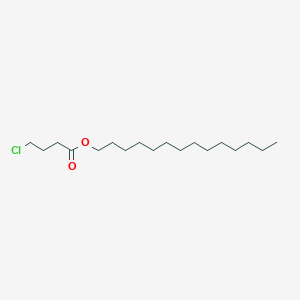
Propargyl iodide
Overview
Description
Propargyl iodide is an organic compound with the chemical formula C₃H₃I. It is a member of the propargyl halides family, characterized by the presence of a triple bond between carbon atoms. This compound is a colorless to pale yellow liquid and is known for its reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Propargyl iodide can be synthesized through various methods. One common synthetic route involves the reaction of propargyl alcohol with iodine in the presence of a base such as potassium hydroxide. The reaction proceeds as follows:
C3H4OH+I2+KOH→C3H3I+KI+H2O
In industrial settings, this compound can be produced through the halogenation of propargyl alcohol using iodine and a suitable catalyst. This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Propargyl iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: this compound can react with nucleophiles such as amines, thiols, and alcohols to form substituted propargyl compounds. For example, the reaction with an amine can produce a propargyl amine.
Oxidation: this compound can be oxidized to form propargyl aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield propargyl alcohols or hydrocarbons, depending on the reducing agent used.
Cyclization: this compound can undergo cyclization reactions to form various heterocyclic compounds, which are valuable in medicinal chemistry.
Scientific Research Applications
Propargyl iodide has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce propargyl groups into molecules, facilitating the creation of complex organic compounds.
Biology: this compound derivatives are used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: this compound is employed in the development of drugs, particularly those targeting neurological disorders. Its derivatives have shown potential in the treatment of diseases such as Parkinson’s.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of propargyl iodide involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the modification of biological targets. This property is exploited in the design of enzyme inhibitors and other bioactive compounds. The molecular targets and pathways involved depend on the specific application and the structure of the this compound derivative used.
Comparison with Similar Compounds
Propargyl iodide can be compared with other propargyl halides such as propargyl bromide and propargyl chloride. While all these compounds share similar reactivity due to the presence of the propargyl group, this compound is often preferred in certain reactions due to its higher reactivity and better leaving group ability. This makes it a more efficient reagent in nucleophilic substitution reactions.
Similar Compounds
Propargyl Bromide (C₃H₃Br): Similar in structure but less reactive than this compound.
Propargyl Chloride (C₃H₃Cl): Also similar but with even lower reactivity compared to this compound and propargyl bromide.
This compound’s unique properties make it a valuable compound in various fields of research and industry, distinguishing it from its counterparts.
Properties
IUPAC Name |
3-iodoprop-1-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3I/c1-2-3-4/h1H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCICQJXVYFFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3I | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216110 | |
| Record name | 1-Propyne, 3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.96 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
659-86-9 | |
| Record name | Propargyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propargyl iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propyne, 3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propargyl iodide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R52FDD2XKM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


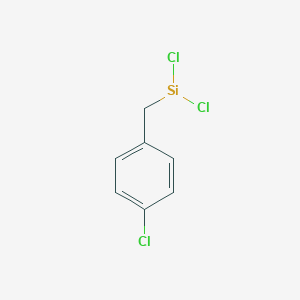
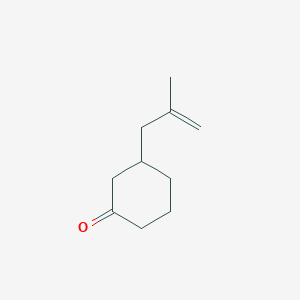

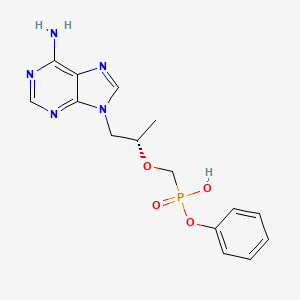
![Dibenzo[c,h]cinnoline](/img/structure/B14754567.png)
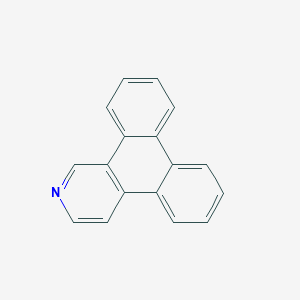

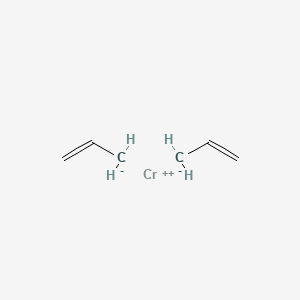
![ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1lambda6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate](/img/structure/B14754594.png)
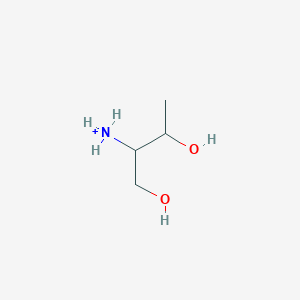
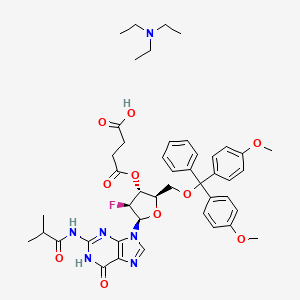
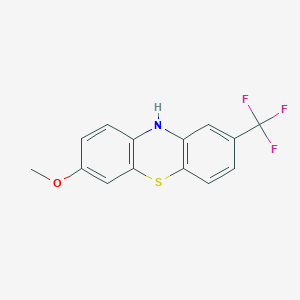
![2,5-Dihydroxy-3-(1-methyl-1H-indol-2-YL)-6-phenyl-[1,4]benzoquinone](/img/structure/B14754615.png)
